4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether (IUPAC name: 1-[(4-Chlorophenyl)sulfanyl]-4-[(4-methoxyphenoxy)methyl]-2-nitrobenzene) is a nitroaromatic ether derivative with the molecular formula C₂₀H₁₆ClNO₄S and a molar mass of 401.86 g/mol . Its structure features a benzyl ether group substituted with a 4-methoxyphenoxy moiety, a nitro group at the 3-position, and a 4-chlorophenylsulfanyl group.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(4-methoxyphenoxy)methyl]-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-25-16-5-7-17(8-6-16)26-13-14-2-11-20(19(12-14)22(23)24)27-18-9-3-15(21)4-10-18/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIBLMFIZHDTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain the intermediate compound. This intermediate is then converted into the desired product through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at position 3 is highly reactive and can be reduced to an amine (-NH₂) under controlled conditions.
-
Reagents and Conditions :
-
Product :
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Na₂S₂O₄, NaOH, H₂O | 50°C, 2 h | 70–85% | |
| H₂, Pd-C, EtOH | RT, 6 h, 1 atm | 90–95% |
Oxidation of the Sulfide Linkage
The sulfide (-S-) bridge between the chlorophenyl and benzyl groups can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-).
-
Reagents and Conditions :
-
Products :
-
Sulfoxide: 4-[(4-chlorophenyl)sulfinyl]-3-nitrobenzyl 4-methoxyphenyl ether.
-
Sulfone: 4-[(4-chlorophenyl)sulfonyl]-3-nitrobenzyl 4-methoxyphenyl ether.
-
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA, CH₂Cl₂ | 0°C to RT, 4 h | Sulfoxide | 75–80% | |
| 30% H₂O₂, AcOH | Reflux, 6 h | Sulfone | 80–90% |
Demethylation of the Methoxy Group
The methoxy group (-OCH₃) on the phenyl ether can be cleaved to yield a phenolic hydroxyl group (-OH).
-
Reagents and Conditions :
-
Product :
-
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl 4-hydroxyphenyl ether.
-
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| BBr₃, CH₂Cl₂ | 0°C to RT, 4 h | 71–95% |
Alkylation at the Benzyl Position
The benzylic methylene (-CH₂-) adjacent to the ether oxygen can undergo alkylation or displacement reactions.
-
Reagents and Conditions :
-
Product :
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Methyl bromoacetate | EtOH, NaOAc, 50°C | 65–75% |
Cyclization Reactions
Under copper catalysis, the compound may participate in cyclization to form heterocyclic structures.
-
Reagents and Conditions :
-
Product :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuCl₂, CH₃CN | RT, 24 h | Oxazole | 60–70% |
Nucleophilic Substitution at the Aromatic Ring
The nitro group directs electrophilic substitution to the meta position, but the chlorophenyl and methoxyphenyl groups may influence reactivity.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether
- Molecular Formula: C₁₉H₁₃ClFNO₃S
- Molar Mass : 390.83 g/mol
- Key Differences: The 4-fluorophenyl group replaces the 4-methoxyphenyl group, introducing an electron-withdrawing fluorine atom instead of an electron-donating methoxy group. Physicochemical Properties: Evidence indicates this analog has a melting point of 112–114°C, density of 1.45 g/cm³, and moderate solubility in polar organic solvents . The absence of methoxy may reduce solubility in non-polar solvents compared to the methoxy variant. Applications: Primarily used in research settings (e.g., organic synthesis intermediates or agrochemical studies), with stringent safety protocols due to toxicity risks .
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether
- Molecular Formula: Not explicitly stated, but the structure includes a pyrazole ring and 2,6-dichlorobenzyl group.
- Key Differences: The pyrazole core replaces the benzene ring, introducing a heterocyclic system that may enhance binding to biological targets (e.g., enzymes or receptors).
4-[5-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]phenyl methyl ether
- Molecular Formula : C₂₃H₁₈ClN₅OS
- Molar Mass : 447.9 g/mol
- Key Differences: Incorporates a triazole and benzimidazole moiety, enhancing hydrogen-bonding capacity and structural complexity. The 4-methoxyphenyl group is retained, but the triazole-benzimidazole system may confer unique electronic properties .
Discussion of Substituent Effects
- Electron-Donating vs.
- Heterocyclic Systems : Pyrazole and triazole derivatives exhibit distinct hydrogen-bonding and π-stacking capabilities, making them favorable for targeting biological macromolecules .
- Safety Considerations : Fluorinated and chlorinated analogs require rigorous safety protocols (e.g., PPE, ventilation) due to suspected toxicity .
Biological Activity
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether (CAS: 477869-42-4) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group, a nitro group, and a methoxyphenyl ether, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential in treating neurodegenerative diseases, antimicrobial properties, and other therapeutic effects.
Neuroprotective Effects
Recent studies have focused on the neuroprotective potential of derivatives similar to this compound. For instance, modified tacrine derivatives demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values significantly lower than standard treatments like rivastigmine .
Table 1: Inhibitory Activities Against Cholinesterases
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| 4c | 0.62 ± 0.03 | 0.69 ± 0.041 |
| 4g | 0.30 ± 0.01 | 0.35 ± 0.021 |
| 4n | 0.47 ± 0.02 | 0.18 ± 0.011 |
This suggests that compounds with similar structures may enhance cognitive function by inhibiting cholinesterases involved in neurotransmitter breakdown.
Antimicrobial Activity
In vitro studies have shown that compounds with a similar structural motif exhibit antimicrobial properties against various pathogens. For example, certain derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Table 2: Antimicrobial Activity
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivative | Staphylococcus aureus | 3.12 |
| Pyrrole Derivative | Escherichia coli | 12.5 |
These findings indicate the potential for developing new antibiotics based on the chemical structure of this compound.
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : The ability to inhibit AChE and BuChE suggests a role in enhancing cholinergic signaling.
- Antimicrobial Mechanisms : The presence of the chlorophenyl group may contribute to membrane disruption or interference with bacterial metabolic pathways.
Case Studies
A case study involving the use of similar compounds in Alzheimer's models demonstrated significant improvements in cognitive function through enhanced cholinergic activity and reduced amyloid plaque formation . This supports the hypothesis that such compounds could be beneficial in neurodegenerative conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
